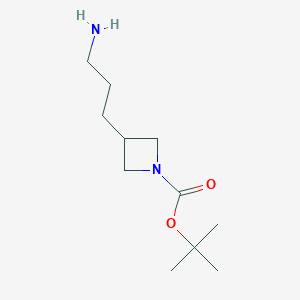
N-Boc-endo-3-aminotropane
Übersicht
Beschreibung
N-Boc-endo-3-aminotropane is a chemical compound with the molecular formula C12H22N2O2 . It is a white solid and is used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists .
Synthesis Analysis
The synthesis of N-Boc-endo-3-aminotropane involves the reaction of compound 3b (7.0 g, 22.2 mmol), ammonium formate (7.0 g, 111 mmol), and 20% palladium hydroxide/carbon (0.7 g) dispersed in ethanol (200 ml) for 2 hours at 50° C . After cooling, the reaction solution is filtered by suction. The filtrate is then subjected to rotary evaporation and column chromatography separation to give compound 3c (4.7 g, 94%) .Molecular Structure Analysis
The molecular structure of N-Boc-endo-3-aminotropane consists of a Boc protecting group attached to the nitrogen atom and a tropane ring . The exact mass of the compound is 240.183777 .Physical And Chemical Properties Analysis
N-Boc-endo-3-aminotropane has a molecular weight of 226.32 . It has a predicted boiling point of 313.2±35.0 °C and a density of 1.084 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Tropane-Derived CCR5 Receptor Antagonists
N-Boc-endo-3-aminotropane: is utilized as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . These antagonists are significant because they can potentially be used to treat various diseases, including HIV, by blocking the CCR5 receptor, which is a critical entry point for the virus into human cells.
Building Block for Chemical Synthesis
The compound serves as a versatile intermediate for the synthesis of a wide array of chemical compounds . Its structure allows it to be a precursor in the creation of complex molecules, which can be pivotal in the development of new pharmaceuticals and materials.
Nucleophilic Substitution Reactions
N-Boc-endo-3-aminotropane: exhibits high reactivity, undergoing nucleophilic substitution reactions . This property is essential for modifying the compound to produce a variety of amines, which are foundational structures in many drugs and organic materials.
Addition Reactions
In addition to substitution reactions, this compound can engage in addition reactions with nitroalkanes to form oximes . Oximes are valuable in the synthesis of various pharmaceuticals and can also serve as intermediates in the preparation of other organic compounds.
Research and Development Tool
As a research reagent, N-Boc-endo-3-aminotropane is a tool in the research and development of new chemical entities . Its use in R&D extends to various fields, including medicinal chemistry, where it aids in the exploration of new therapeutic agents.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEPNCNBWESN-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-endo-3-aminotropane | |
CAS RN |
207405-68-3, 744183-20-8 | |
| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)



